N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-fluorophenyl group and a 6-ethoxypyridazine moiety linked via a phenyl ring.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-2-25-18-10-9-17(22-23-18)13-5-4-8-16(12-13)21-19(24)14-6-3-7-15(20)11-14/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVMLZRLFTAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activity.
Substituent Variations on the Benzamide Core
- N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide (): This analog features an additional fluorine atom at the C4 position of the benzamide. The 3,4-difluoro substitution increases electronegativity and may alter binding affinity compared to the mono-fluoro target compound. Notably, difluoro analogs often exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
N-(3-Ethynylphenyl)-3-fluorobenzamide () :
Replacing the ethoxypyridazinyl group with an ethynylphenyl moiety simplifies the structure but reduces hydrogen-bonding capacity. Polymorphs of this compound show variable mechanical properties (e.g., hardness, elastic modulus), suggesting that crystallinity impacts solubility and formulation stability—a consideration for drug development .
Bioactive Analogs with Anti-Proliferative Activity
Compounds from share key features with the target molecule, such as fluorophenyl and ethoxyphenyl groups, but incorporate indazole or piperazine rings. For example:
- Compound 9b : Contains a 4-ethoxyphenylacetamide group and a fluoro-substituted benzamide. The addition of a methylpiperazine moiety enhances solubility and may modulate kinase inhibition profiles, as seen in similar anti-proliferative agents .
- Compound 9e : Features a morpholine-ethyl chain, which improves water solubility and pharmacokinetics compared to the target compound’s ethoxypyridazine group .
Sulfonamide and Thioether Derivatives
- N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide () :
Replacing benzamide with sulfonamide introduces a sulfonyl group, altering hydrogen-bonding and acidity. Sulfonamides generally exhibit higher solubility but may face increased renal clearance compared to benzamides .
Trifluoromethyl and Heterocyclic Modifications
- However, the ethynyl linkage may introduce synthetic complexity .
- N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () :
This benzothiazole derivative demonstrates how fluorination at multiple positions and heterocyclic cores can influence conformational rigidity and target selectivity .
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C19H16FN3O2.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyridazine ring fused with a benzamide moiety. The typical synthetic route involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in organic solvents like dichloromethane or chloroform at room temperature .
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 321.36 g/mol |
| CAS Number | 922639-92-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzymes involved in cancer cell proliferation or interact with microbial proteins to exert antimicrobial effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study:
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The compound was found to activate caspase pathways, indicating its potential as an apoptosis inducer .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparison with Similar Compounds
This compound shares structural similarities with other pyridazine derivatives, which often exhibit similar biological activities. For instance, compounds like N-(6-chloropyridazin-3-yl)-2-(trifluoromethoxy)phenylacetamide have been reported to possess anticancer properties as well .
Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Significant | Moderate |
| N-(6-chloropyridazin-3-yl)-2-(trifluoromethoxy)phenylacetamide | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
